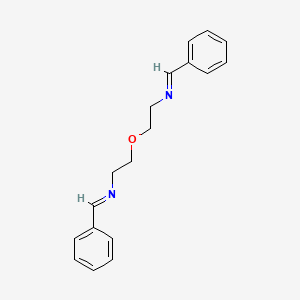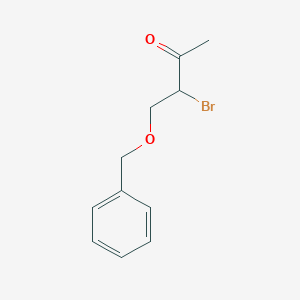
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide is a quaternary ammonium salt derived from bipyridine. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The bipyridine core is a versatile ligand in coordination chemistry, and the dibenzyl substitution enhances its reactivity and stability.
准备方法
The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Synthetic Route:
- Dissolve 2,2’-bipyridine in acetonitrile.
- Add benzyl bromide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide.
化学反应分析
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include bipyridinium dicarboxylates.
- Reduction products include bipyridinium dihydrides.
- Substitution products vary depending on the nucleophile used.
科学研究应用
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of electrochromic devices and materials due to its redox properties.
作用机制
The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes. These complexes can participate in redox reactions, altering the electronic properties of the compound. The benzyl groups enhance the lipophilicity of the compound, facilitating its interaction with biological membranes.
相似化合物的比较
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide can be compared with other bipyridine derivatives such as:
4,4’-Bipyridine: Lacks the benzyl substitution, making it less lipophilic and less reactive in certain applications.
3,3’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and electronic properties.
1,1’-Dimethyl-2,2’-bipyridin-1-ium dibromide: Similar in structure but with methyl groups instead of benzyl groups, leading to different reactivity and stability.
The unique benzyl substitution in 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dibromide enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
189876-74-2 |
|---|---|
分子式 |
C24H22Br2N2 |
分子量 |
498.3 g/mol |
IUPAC 名称 |
1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H22N2.2BrH/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI 键 |
VLEOUHDFLFEMBD-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)

![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)


![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
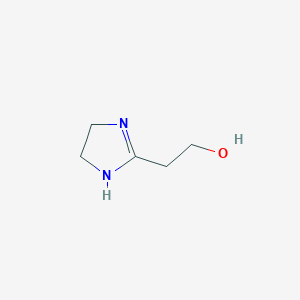
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
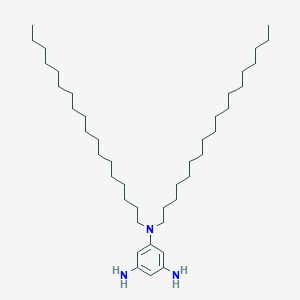

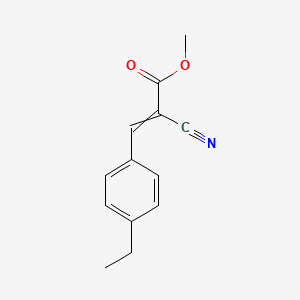
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
